4-N-Butylphenylmagnesium bromide

Descripción general

Descripción

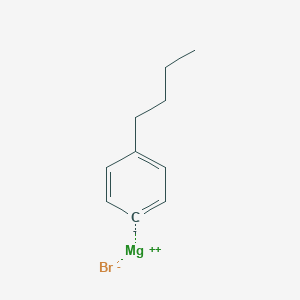

4-N-Butylphenylmagnesium bromide is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound has the molecular formula C10H13BrMg and is typically used in various chemical reactions to extend carbon chains and introduce functional groups.

Mecanismo De Acción

Target of Action

4-N-Butylphenylmagnesium bromide is a Grignard reagent . Grignard reagents are known to be strong nucleophiles and bases, and they primarily target electrophilic carbon atoms, particularly those present in carbonyl groups .

Mode of Action

The mode of action of this compound involves a nucleophilic attack on the electrophilic carbon atom of a carbonyl group . The carbon-magnesium bond in the Grignard reagent is polar, which allows the carbon to act as a nucleophile. This results in the formation of a new carbon-carbon bond, leading to the expansion of the carbon skeleton .

Biochemical Pathways

Grignard reagents are commonly used in organic synthesis to form carbon-carbon bonds, which are fundamental to many biochemical pathways .

Pharmacokinetics

As a grignard reagent, it is known to be highly reactive and unstable in the presence of water or oxygen . Therefore, it is unlikely to have significant bioavailability.

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, depending on the electrophile it reacts with .

Action Environment

The action of this compound is highly dependent on the environment. It must be handled under an inert atmosphere (such as nitrogen or argon) and in anhydrous conditions due to its reactivity with water and oxygen . The reaction is typically carried out in a polar aprotic solvent, such as diethyl ether or tetrahydrofuran .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-N-Butylphenylmagnesium bromide is synthesized by reacting 4-butylbromobenzene with magnesium in the presence of dry tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent the Grignard reagent from reacting with moisture or oxygen. The general reaction scheme is as follows:

4-Butylbromobenzene+Mg→4-N-Butylphenylmagnesium bromide

The reaction is typically initiated by adding magnesium turnings to a solution of 4-butylbromobenzene in dry THF. The mixture is then stirred at room temperature or slightly elevated temperatures until the magnesium is completely consumed .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of larger reactors and more stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for adding reagents and controlling temperature and pressure is common to maintain consistency and safety.

Análisis De Reacciones Químicas

Types of Reactions

4-N-Butylphenylmagnesium bromide undergoes various types of chemical reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.

Substitution Reactions: Can replace halides in organic compounds.

Coupling Reactions: Forms carbon-carbon bonds with other organic halides.

Common Reagents and Conditions

Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of dry THF to form secondary and tertiary alcohols.

Halides: Reacts with alkyl or aryl halides to form coupled products.

Acid Chlorides: Forms ketones when reacted with acid chlorides.

Major Products

Alcohols: Formed from reactions with aldehydes and ketones.

Coupled Products: Formed from reactions with alkyl or aryl halides.

Ketones: Formed from reactions with acid chlorides.

Aplicaciones Científicas De Investigación

Organic Synthesis

Grignard Reactions

4-N-Butylphenylmagnesium bromide is primarily known for its role in Grignard reactions, where it acts as a nucleophile. It can react with various electrophiles to form carbon-carbon bonds, facilitating the synthesis of complex organic molecules. This property is particularly useful in the construction of aromatic compounds and the functionalization of organic substrates.

Case Study: Synthesis of Alcohols

In a study focusing on the synthesis of alcohols, this compound was employed to react with carbonyl compounds. The resulting alcohols exhibited significant potential as intermediates in pharmaceutical applications. The reaction conditions and yields were optimized, demonstrating the effectiveness of this Grignard reagent in producing high-purity alcohols suitable for further functionalization.

Material Science

Polymer Chemistry

In material science, this compound is used in the synthesis of polymers and copolymers. Its ability to initiate polymerization reactions allows for the creation of materials with tailored properties. For instance, it can be used to modify existing polymers to enhance their thermal stability or mechanical strength.

Case Study: Coating Materials

Research has demonstrated that incorporating this compound into coating formulations improves adhesion and durability. The reagent's reactivity allows it to participate in cross-linking reactions, leading to enhanced performance characteristics in coatings used for industrial applications.

Pharmaceutical Applications

Synthesis of Active Pharmaceutical Ingredients (APIs)

The pharmaceutical industry benefits from the use of this compound in the synthesis of various APIs. Its ability to form carbon-carbon bonds is crucial in constructing complex drug molecules.

Case Study: Anticancer Agents

In a notable application, this compound was utilized in the synthesis of novel anticancer agents. The compound's reactivity allowed for the efficient assembly of multi-ring structures that are often found in biologically active compounds. The synthesized agents showed promising results in preliminary biological assays.

Analytical Chemistry

Reagent for Analyzing Compounds

This Grignard reagent can also serve as a reagent in analytical chemistry for determining the presence of certain functional groups within compounds. Its nucleophilic nature allows it to react selectively with electrophilic centers, aiding in qualitative analysis.

Comparación Con Compuestos Similares

Similar Compounds

- 4-N-Pentylphenylmagnesium bromide

- 4-N-Propylphenylmagnesium bromide

- Phenylmagnesium bromide

Uniqueness

4-N-Butylphenylmagnesium bromide is unique due to its specific alkyl chain length, which can influence the reactivity and selectivity of the compound in various chemical reactions. The butyl group provides a balance between reactivity and stability, making it a versatile reagent in organic synthesis .

Actividad Biológica

4-N-Butylphenylmagnesium bromide is a Grignard reagent that has garnered attention in organic synthesis and medicinal chemistry. This article delves into its biological activity, synthesis, and potential applications based on recent research findings.

Overview of this compound

This compound is an organomagnesium compound used primarily as a nucleophile in various organic reactions. Its structure consists of a butyl group attached to a phenyl ring, which is further substituted with a magnesium bromide moiety. This compound is significant due to its ability to participate in cross-coupling reactions and its potential therapeutic applications.

The biological activity of this compound can be attributed to its role in modulating various biochemical pathways. It acts as a precursor for the synthesis of biologically active compounds, particularly in the context of drug development.

- Cannabinoid Receptor Modulation : Research indicates that compounds synthesized using this compound can influence the endocannabinoid system. For instance, derivatives have been shown to modulate monoacylglycerol lipase (MGL), an enzyme involved in the degradation of endocannabinoids, which are critical for pain modulation and inflammation control .

- Anticancer Properties : Some studies suggest that derivatives of this compound may exhibit anticancer properties by affecting lipid metabolism in cancer cells. MGL inhibition has been linked to reduced tumor growth and metastasis in preclinical models .

- Neuroprotective Effects : Inhibitors derived from this Grignard reagent have shown promise in neurodegenerative conditions by inhibiting β-secretase (BACE), an enzyme implicated in Alzheimer's disease pathology. By reducing amyloid-beta peptide production, these compounds may help mitigate cognitive decline associated with Alzheimer's .

Synthetic Pathways

The synthesis of this compound typically involves the reaction of 4-bromobutane with magnesium in an anhydrous ether solvent under inert conditions. This method allows for the generation of the Grignard reagent, which can then be used in various coupling reactions.

Case Studies

- Study on MGL Modulation : A study highlighted the effects of MGL inhibitors derived from this compound on pain models in mice. The results indicated significant analgesic effects without the typical side effects associated with opioid treatments, suggesting a potential therapeutic application for chronic pain management .

- Alzheimer's Disease Research : In another study, compounds synthesized using this Grignard reagent were tested for their ability to inhibit BACE activity. The findings demonstrated that these compounds could effectively reduce amyloid plaque formation in vitro, indicating their potential as therapeutic agents for Alzheimer's disease .

Data Tables

Propiedades

IUPAC Name |

magnesium;butylbenzene;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13.BrH.Mg/c1-2-3-7-10-8-5-4-6-9-10;;/h5-6,8-9H,2-3,7H2,1H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMDVPPVFTDVJOF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=[C-]C=C1.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.